molecular formula C15H13IO2 B13022848 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde

3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13022848
M. Wt: 352.17 g/mol
InChI Key: OOLBXBQQROFMGV-UHFFFAOYSA-N
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Description

3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde (CAS No. 121169-17-3) is a benzaldehyde derivative featuring a unique substitution pattern. Its molecular structure includes an iodo group at the 3-position, a 2-methylbenzyloxy group at the 4-position, and an aldehyde functional group. The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the bulky 2-methylbenzyloxy group may influence steric and electronic properties during chemical transformations .

Properties

Molecular Formula

C15H13IO2

Molecular Weight

352.17 g/mol

IUPAC Name

3-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H13IO2/c1-11-4-2-3-5-13(11)10-18-15-7-6-12(9-17)8-14(15)16/h2-9H,10H2,1H3

InChI Key

OOLBXBQQROFMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde typically involves the following steps:

    Etherification: The benzyl ether group can be introduced by reacting the iodinated benzaldehyde with 2-methylbenzyl alcohol in the presence of a base like potassium carbonate and a phase transfer catalyst.

    Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: 3-Iodo-4-((2-methylbenzyl)oxy)benzoic acid.

    Reduction: 3-Iodo-4-((2-methylbenzyl)oxy)benzyl alcohol.

    Substitution: 3-Azido-4-((2-methylbenzyl)oxy)benzaldehyde.

Scientific Research Applications

Pharmaceutical Synthesis

Overview:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer treatment. The presence of the iodine atom enhances the compound's reactivity, making it suitable for further chemical transformations.

Case Study:
In a study focused on developing anti-cancer agents, 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde was utilized to synthesize novel benzodioxepinones. These derivatives demonstrated promising cytotoxic activity against several cancer cell lines, indicating the compound's potential in drug development .

Organic Synthesis

Overview:
this compound is extensively used in organic synthesis for constructing complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop innovative synthetic methodologies.

Applications:

  • Halogenation Reactions: The iodine atom can be substituted with various functional groups, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, expanding the range of accessible compounds .

Data Table: Organic Transformations Using this compound

Reaction TypeProduct TypeYield (%)Reference
SubstitutionIodine replaced derivatives85
OxidationCarboxylic acids75
ReductionAlcohols90

Material Science

Overview:
In material science, this compound is explored for developing new materials such as polymers and coatings. Its chemical properties contribute to enhancing material durability and resistance to environmental factors.

Applications:

  • Polymer Synthesis: The compound can be polymerized to create materials with specific mechanical properties.
  • Coatings Development: It is used in formulating coatings that exhibit improved chemical resistance and durability .

Agrochemicals

Overview:
Research into agrochemicals has identified this compound as a potential candidate for developing more effective pesticides and herbicides.

Case Study:
In a recent study, modifications of this compound were tested for their efficacy against common agricultural pests. The results indicated that certain derivatives exhibited significant insecticidal activity, suggesting that this compound could lead to safer and more effective agrochemical formulations .

Mechanism of Action

The mechanism by which 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The iodine atom and benzyl ether group can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde is compared with four analogs (Table 1).

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₅H₁₃IO₂ 376.17 Iodo (C3), 2-methylbenzyloxy (C4) High reactivity for cross-coupling
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl (C4) Reactive leaving group
3-Methoxy-4-methylbenzaldehyde C₉H₁₀O₂ 150.17 Methoxy (C3), methyl (C4) Simple electronic modulation
4-Benzyloxy-3-ethoxybenzaldehyde C₁₆H₁₆O₃ 256.29 Benzyloxy (C4), ethoxy (C3) Steric bulk, protective groups

Reactivity and Functional Group Comparison

  • Iodo vs. Bromo Groups : The iodine atom in this compound provides superior leaving group ability compared to bromine in 4-(Bromomethyl)benzaldehyde, enabling efficient participation in nucleophilic aromatic substitution or metal-catalyzed reactions . However, bromine in the latter compound is attached to a methyl group, limiting direct comparability in substitution patterns.
  • Substituent Steric Effects : The 2-methylbenzyloxy group introduces significant steric hindrance compared to smaller groups like methoxy (in 3-Methoxy-4-methylbenzaldehyde) or ethoxy (in 4-Benzyloxy-3-ethoxybenzaldehyde). This may reduce reactivity at the aldehyde group but enhance regioselectivity in certain reactions .
  • Aldehyde Functionality : All compounds retain the aldehyde moiety, enabling condensation reactions (e.g., formation of Schiff bases). However, electronic modulation by substituents alters electrophilicity; electron-withdrawing groups (e.g., iodine) increase aldehyde reactivity, while electron-donating groups (e.g., methoxy) decrease it .

Biological Activity

3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde is a compound of interest due to its unique structural features, which include an iodine atom and a methoxy group. These functional groups enhance its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H15_{15}I O2_2
  • Molecular Weight : 350.19 g/mol

The presence of the iodine atom is particularly significant as it can influence the compound's interactions with biological targets, enhancing lipophilicity and cellular uptake.

The biological activity of this compound is primarily mediated through its interaction with specific biomolecules. The iodine atom and methoxy group can alter the compound's reactivity, allowing it to bind to various molecular targets. The benzyl ether group enhances its lipophilicity, which may facilitate better penetration into cell membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of substituted benzaldehydes have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics such as ampicillin .

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
Compound 80.004 - 0.030.008 - 0.06E. cloacae, E. coli
Compound 120.011Not specifiedP. aeruginosa

Anticancer Potential

A study on related compounds has suggested that halogenated benzaldehydes may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The interaction of these compounds with proteins involved in apoptosis pathways has been documented, indicating a potential for therapeutic applications in oncology .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various benzaldehyde derivatives were tested for their antibacterial effects against a range of pathogens. The results showed that compounds with similar structural motifs to this compound exhibited MIC values significantly lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .
  • Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of halobenzyl compounds revealed that modifications at the para position significantly enhanced binding affinity to cancer-related proteins, suggesting that similar modifications in this compound could lead to improved anticancer efficacy .

Comparative Analysis

When compared to other halogenated benzaldehydes, this compound stands out due to its unique combination of functional groups that confer distinct biological activities.

Compound Biological Activity Notable Features
This compoundAntimicrobial, AnticancerIodine substitution enhances activity
4-BromobenzaldehydeModerate antimicrobialLess lipophilic
5-Chloro-2-hydroxybenzaldehydeAnticancerHydroxy group increases solubility

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